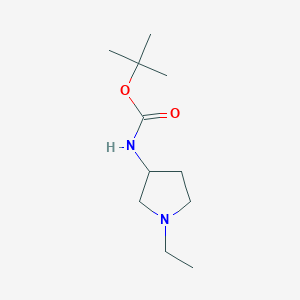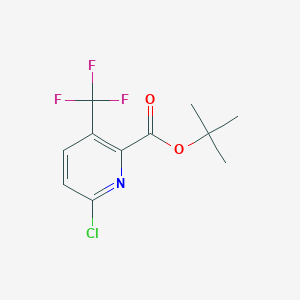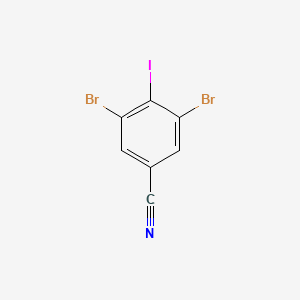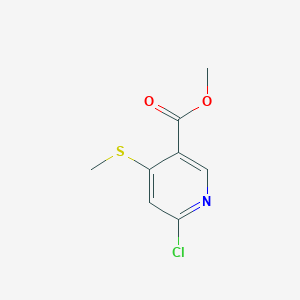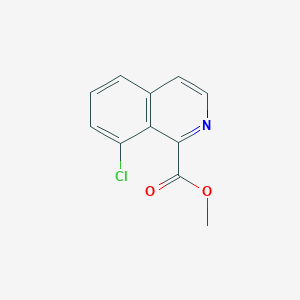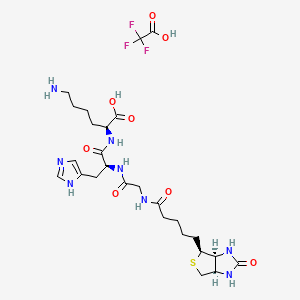
Biotinoyl-Tripeptide-1 trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotinoyl-Tripeptide-1 trifluoroacetate is a synthetic peptide compound that combines biotin, a well-known vitamin, with a tripeptide sequence. This compound is primarily used in cosmetic and dermatological applications due to its beneficial effects on hair and skin health. It is known for its ability to promote hair growth, strengthen hair follicles, and improve skin elasticity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Biotinoyl-Tripeptide-1 trifluoroacetate is synthesized through a series of peptide coupling reactions. The process typically involves the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Coupling with Tripeptide: The activated biotin is then coupled with a tripeptide sequence (Gly-His-Lys) using a suitable base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired this compound with high purity
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. These methods include:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Liquid-Phase Peptide Synthesis (LPPS): This method involves the synthesis of peptides in solution, which is suitable for large-scale production.
Purification and Quality Control: Industrial production also involves rigorous purification and quality control measures to ensure the consistency and purity of the final product
Analyse Des Réactions Chimiques
Types of Reactions
Biotinoyl-Tripeptide-1 trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation reactions, particularly at the sulfur atom in the biotin moiety.
Reduction: Reduction reactions can occur at the peptide bonds, leading to the cleavage of the peptide chain.
Substitution: The compound can undergo substitution reactions, particularly at the amino acid residues
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters and carbodiimides are commonly used for substitution reactions
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as substituted derivatives with modified amino acid residues .
Applications De Recherche Scientifique
Biotinoyl-Tripeptide-1 trifluoroacetate has a wide range of scientific research applications, including:
Cosmetic and Dermatological Applications: It is widely used in hair care products such as shampoos, conditioners, and hair lotions to promote hair growth and reduce hair loss. .
Biological Research: The compound is used in studies related to hair follicle biology and skin regeneration. .
Medical Applications: Research is being conducted to explore its potential in treating conditions like alopecia and other hair loss disorders. .
Mécanisme D'action
Biotinoyl-Tripeptide-1 trifluoroacetate exerts its effects through several mechanisms:
Stimulation of Hair Follicles: The compound stimulates the activity of dermal papilla cells, promoting hair regeneration and follicle development. .
Improvement of Scalp Micro-Circulation: By improving blood circulation in the scalp, it ensures the delivery of essential nutrients and oxygen to hair follicles, thereby promoting hair growth
Production of Anchoring Molecules: The compound stimulates the production of anchoring molecules such as collagen and laminin, which strengthen hair follicles and prevent hair loss
Comparaison Avec Des Composés Similaires
Biotinoyl-Tripeptide-1 trifluoroacetate is unique compared to other similar compounds due to its specific combination of biotin and tripeptide. Some similar compounds include:
Copper Tripeptide-1 (GHK-Cu): Known for its role in stimulating collagen production and cell regeneration, contributing to healthier hair follicles and improved hair growth.
Palmitoyl Tripeptide-1: Used in anti-aging skincare products for its ability to stimulate collagen production and improve skin elasticity.
Palmitoyl Pentapeptide-4: Known for its anti-wrinkle properties and ability to improve skin texture.
This compound stands out due to its dual action on both hair and skin health, making it a versatile compound in cosmetic and dermatological applications.
Propriétés
Formule moléculaire |
C26H39F3N8O8S |
|---|---|
Poids moléculaire |
680.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H38N8O6S.C2HF3O2/c25-8-4-3-5-15(23(36)37)30-22(35)16(9-14-10-26-13-28-14)29-20(34)11-27-19(33)7-2-1-6-18-21-17(12-39-18)31-24(38)32-21;3-2(4,5)1(6)7/h10,13,15-18,21H,1-9,11-12,25H2,(H,26,28)(H,27,33)(H,29,34)(H,30,35)(H,36,37)(H2,31,32,38);(H,6,7)/t15-,16-,17-,18-,21-;/m0./s1 |
Clé InChI |
MRPHUQYKBIBWFR-HOJFDESISA-N |
SMILES isomérique |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)N2.C(=O)(C(F)(F)F)O |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)N2.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


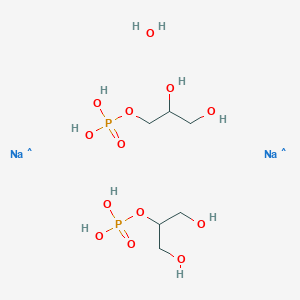
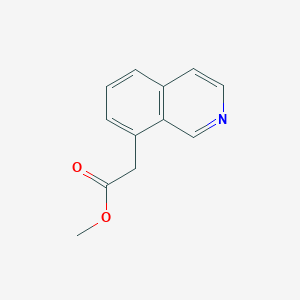
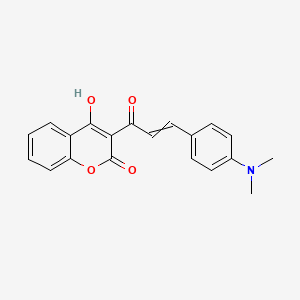
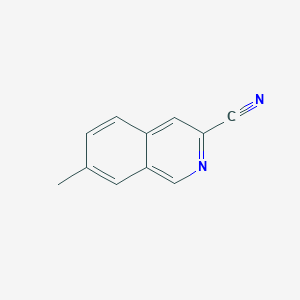
![(4AR,6S,7R,8S,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl 4-methylbenzoate](/img/structure/B13657222.png)
![9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13657241.png)
![6-Butoxy-2-chlorobenzo[d]thiazole](/img/structure/B13657243.png)
![Tert-butyl 3-[[3-amino-5-(3-fluorophenyl)thiophene-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B13657247.png)
